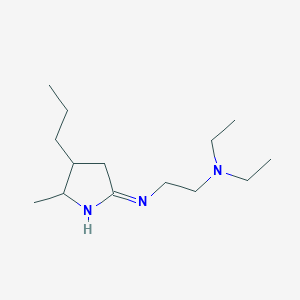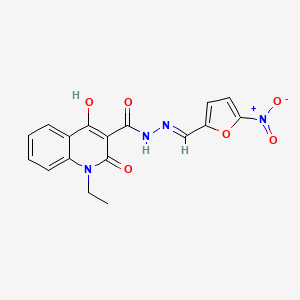
Eicosatetraenoic acid, 8-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosatetraenoic acid, 8-hydroxy-, is a polyunsaturated fatty acid derivative. It is a member of the hydroxyeicosatetraenoic acids (HETEs) family, which are oxygenated metabolites of arachidonic acid. These compounds play significant roles in various biological processes, including inflammation and cell signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of eicosatetraenoic acid, 8-hydroxy-, typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce a hydroperoxy group at specific positions on the arachidonic acid molecule. The hydroperoxy intermediate is then reduced to form the hydroxy derivative .
Industrial Production Methods: Industrial production of eicosatetraenoic acid, 8-hydroxy-, often involves large-scale enzymatic processes. These processes utilize lipoxygenase enzymes derived from microbial or plant sources to oxidize arachidonic acid. The reaction conditions are optimized to maximize yield and purity, including controlling temperature, pH, and substrate concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Eicosatetraenoic acid, 8-hydroxy-, undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form oxo derivatives.
Reduction: The hydroxy group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of oxo-eicosatetraenoic acids.
Reduction: Formation of eicosatetraenoic alcohols.
Substitution: Formation of various substituted eicosatetraenoic acids.
Applications De Recherche Scientifique
Eicosatetraenoic acid, 8-hydroxy-, has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: It plays a role in cell signaling and inflammation, making it a target for studying inflammatory diseases.
Medicine: It is investigated for its potential therapeutic effects in conditions like cancer and cardiovascular diseases.
Industry: It is used in the production of bioactive lipids and as a precursor for synthesizing other eicosanoids
Mécanisme D'action
Eicosatetraenoic acid, 8-hydroxy-, exerts its effects through various molecular targets and pathways:
Lipoxygenase Pathway: It is produced via the lipoxygenase pathway, where lipoxygenases catalyze the oxygenation of arachidonic acid.
Signaling Molecules: It acts as a signaling molecule, modulating inflammation and immune responses by interacting with specific receptors on cell surfaces.
Enzymatic Reactions: It can be further metabolized to produce other bioactive lipids, influencing various physiological processes
Comparaison Avec Des Composés Similaires
Eicosatetraenoic acid, 8-hydroxy-, can be compared with other similar compounds:
5-Hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE): Another hydroxylated derivative of arachidonic acid, involved in inflammation and immune responses.
12-Hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE): Similar in structure but differs in the position of the hydroxy group, affecting its biological activity.
15-Hydroxy-5,8,11,13-eicosatetraenoic acid (15-HETE): Another isomer with distinct roles in cell signaling and inflammation
Eicosatetraenoic acid, 8-hydroxy-, is unique due to its specific position of the hydroxy group, which influences its biological functions and interactions with enzymes and receptors.
Propriétés
Numéro CAS |
73179-96-1 |
|---|---|
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(11E,13E,15E,17E)-8-hydroxyicosa-11,13,15,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-10,19,21H,2,11-18H2,1H3,(H,22,23)/b4-3+,6-5+,8-7+,10-9+ |
Clé InChI |
NEYQATXDZSNIOO-BYFNFPHLSA-N |
SMILES isomérique |
CC/C=C/C=C/C=C/C=C/CCC(CCCCCCC(=O)O)O |
SMILES canonique |
CCC=CC=CC=CC=CCCC(CCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


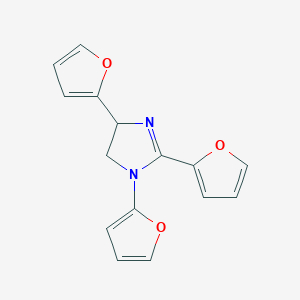
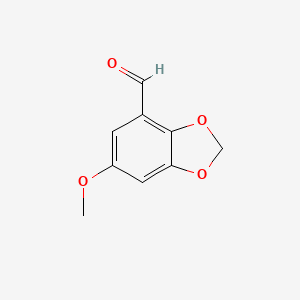


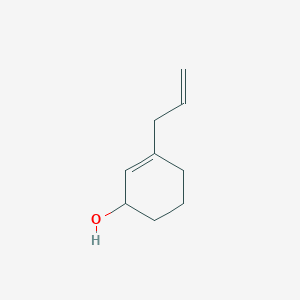
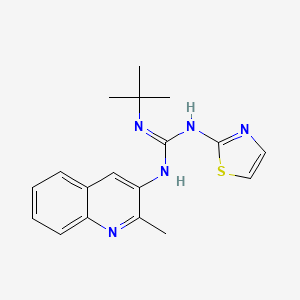
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
